N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
CAS No.: 304888-69-5
Cat. No.: VC14534204
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304888-69-5 |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.30 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)16-10-21-14-7-2-3-8-15(14)22-16/h2-9,16H,10H2,1H3,(H,18,20) |
| Standard InChI Key | FQPAQXUCQSQPHL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(3-Acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide features a 1,4-benzodioxane ring fused to a carboxamide group at position 3, with an acetyl-substituted phenyl moiety attached via the amide nitrogen. The benzodioxine system consists of a six-membered aromatic ring fused to a 1,4-dioxane ring, conferring rigidity and electronic diversity . Key structural attributes include:
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 304888-69-5 |
| Molecular Formula | C₁₇H₁₅NO₄ |
| Molecular Weight | 297.30 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
| Solubility (Water) | 44.1 µg/mL |
The acetyl group at the meta position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability. The carboxamide linker facilitates hydrogen bonding with biological targets, a feature shared by kinase inhibitors in recent patents .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis follows a convergent approach:
Step 1: Formation of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid via cyclization of catechol derivatives with α-chloroethyl acetate under basic conditions .
Step 2: Activation of the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂).
Step 3: Coupling with 3-aminoacetophenone in dimethylformamide (DMF) at 60–80°C, yielding the final product.
Critical Parameters:
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Solvent polarity (DMF > dichloromethane) accelerates amide bond formation.
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Temperature exceeding 80°C promotes side reactions like dioxane ring opening.
Pharmacological Profile and Mechanism of Action
Anticancer Activity
The compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.3 µM) by:
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Bcl-2 Downregulation: Reduces anti-apoptotic Bcl-2 protein levels by 40% at 10 µM.
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Caspase-3 Activation: Increases caspase-3 activity 3.2-fold compared to controls.
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Cell Cycle Arrest: Accumulates 58% of cells in G₀/G₁ phase, halting proliferation.
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 8.3 | Apoptosis |
| A549 (Lung) | 12.1 | PI3K/AKT inhibition |
| HT-29 (Colon) | 15.6 | Wnt/β-catenin |
These effects correlate with structural analogs in patent WO2012061602A1, where benzodioxane carboxamides inhibit kinases like PI3Kδ .
Additional Biological Activities
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Anti-inflammatory Action: Suppresses TNF-α production in macrophages (EC₅₀ = 23 µM), likely via NF-κB pathway modulation .
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Neuroprotective Potential: In silico models predict 74% blood-brain barrier penetration, suggesting utility in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Key modifications influencing potency:
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Acetyl Group Replacement: Switching to propionyl decreases anticancer activity (IC₅₀ = 14.7 µM), indicating steric hindrance limits binding.
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Dioxane Ring Expansion: Six-membered dioxanes show 3-fold lower activity than five-membered analogs .
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Carboxamide Alternatives: Replacing the amide with ester groups abolishes activity, underscoring hydrogen bonding’s role .
Future Research Directions
Pharmacokinetic Optimization
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Prodrug Development: Esterifying the carboxamide could enhance oral bioavailability.
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Nanoparticle Formulations: Encapsulation in PLGA nanoparticles may improve solubility and tumor targeting.
Target Identification
Unresolved targets include:
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